Bromotris(4-methoxyphenyl)stannane
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Overview
Description
Bromotris(4-methoxyphenyl)stannane is an organotin compound with the chemical formula C21H21BrO3Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three 4-methoxyphenyl groups and one bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(4-methoxyphenyl)stannane typically involves the reaction of tributyltin chloride with 4-bromoanisole in the presence of a Grignard reagent. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is refluxed in tetrahydrofuran (THF) for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent addition. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bromotris(4-methoxyphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds
Common Reagents and Conditions
Grignard Reagents: Used in the initial synthesis of the compound.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the tin center
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Coupled Products: Resulting from Stille coupling reactions
Scientific Research Applications
Bromotris(4-methoxyphenyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin polymers and materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity, including antibacterial properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and condensation reactions.
Mechanism of Action
The mechanism of action of Bromotris(4-methoxyphenyl)stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with oxygen, nitrogen, or sulfur atoms in organic molecules, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to its observed antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Trimethyltin Chloride: A simpler organotin compound with three methyl groups attached to the tin atom.
Uniqueness
Bromotris(4-methoxyphenyl)stannane is unique due to the presence of three 4-methoxyphenyl groups, which impart specific electronic and steric properties to the compound. This makes it particularly useful in certain organic synthesis applications where these properties are advantageous .
Properties
CAS No. |
125347-68-4 |
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Molecular Formula |
C21H21BrO3Sn |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
bromo-tris(4-methoxyphenyl)stannane |
InChI |
InChI=1S/3C7H7O.BrH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
InChI Key |
NYZVOLBKBMRVLN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Br |
Origin of Product |
United States |
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